2-Fluoro-4-methoxybenzoic acid
Overview
Description
2-Fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
One of the primary applications of 2-Fluoro-4-methoxybenzoic acid is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules. For example, the Fries rearrangement of 2-fluorophenyl acetate, a related compound, facilitates the production of key fluoro building blocks such as 3-fluoro-4-methoxybenzoyl chloride, which has significant utility in the development of fluorinated compounds for various industrial and pharmaceutical applications (S. Yerande et al., 2014). This process underscores the importance of fluoro-methoxy compounds in the scalable synthesis of valuable chemical entities.
Materials Science and Liquid Crystals
In materials science, especially in the study of liquid crystals, derivatives of this compound have been investigated for their unique optical properties. Fluorinated liquid crystals exhibit distinct absorption behaviors and spectral shifts in the ultraviolet region, with implications for the design of optical devices and materials capable of responding to light stimuli. The role of fluorinated compounds in modifying the electronic structures and phase stability of liquid crystals has been a subject of comparative studies, highlighting the importance of substituents in determining molecular properties (P. L. Praveen & D. Ojha, 2014).
Biochemical Research
Furthermore, the biochemical research applications of compounds related to this compound extend to the exploration of biodegradation pathways and the development of new antimicrobial agents. For instance, the study of fluorobenzoate biodegradation by specific bacterial strains offers insights into the environmental fate of fluorinated pollutants and the potential for bioremediation strategies to mitigate their impact (F. Boersma et al., 2004). Additionally, the synthesis of novel 1,3,4-oxadiazole derivatives containing the 2-fluoro-4-methoxy moiety has shown promising antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents (B. Chandrakantha et al., 2010).
Safety and Hazards
2-Fluoro-4-methoxybenzoic Acid is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Properties
IUPAC Name |
2-fluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWMPIKNUXTWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379090 | |
Record name | 2-Fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-42-3 | |
Record name | 2-Fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.